1-(benzylsulfonyl)-N-(3-bromophenyl)piperidine-3-carboxamide
Description
N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a phenylmethanesulfonyl group, and a piperidine carboxamide moiety
Properties
Molecular Formula |
C19H21BrN2O3S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(3-bromophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H21BrN2O3S/c20-17-9-4-10-18(12-17)21-19(23)16-8-5-11-22(13-16)26(24,25)14-15-6-2-1-3-7-15/h1-4,6-7,9-10,12,16H,5,8,11,13-14H2,(H,21,23) |
InChI Key |
SQZWJVAJCIFUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Phenylmethanesulfonyl Chloride: This intermediate is prepared by reacting phenylmethanesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.
Piperidine Carboxamide Formation: The final step involves the coupling of the bromophenyl intermediate with the phenylmethanesulfonyl chloride and piperidine-3-carboxamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups involved. For example, the sulfonyl group can be reduced to a sulfide under reducing conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.
Industrial Applications: It is explored for its potential use in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl and carboxamide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE: This compound shares the bromophenyl group but differs in the presence of a cyclohexyl and oxopyrrolidine moiety.
N-(3-BROMOPHENYL)-{[(PHENYLCARBAMOYL)AMINO]METHYL}-N-HYDROXYTHIOPHENE-2-CARBOXIMIDAMIDE: This compound includes a thiophene ring and a hydroxy group, providing different chemical properties.
Uniqueness
N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and other research areas.
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